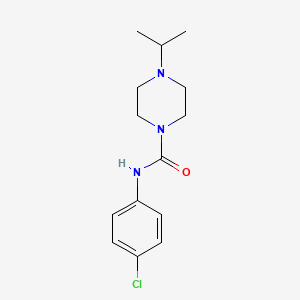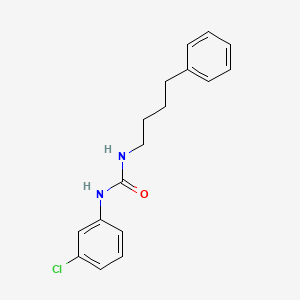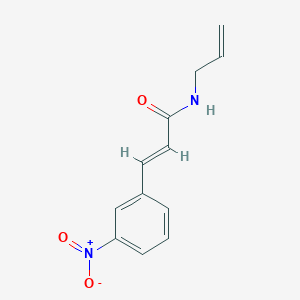
N-(4-chlorophenyl)-4-isopropyl-1-piperazinecarboxamide
Descripción general
Descripción
N-(4-chlorophenyl)-4-isopropyl-1-piperazinecarboxamide, also known as CPIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPIP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-4-isopropyl-1-piperazinecarboxamide is not fully understood, but it is thought to involve modulation of the serotonin and dopamine systems in the brain. This compound has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its analgesic, anxiolytic, and anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter systems, inhibition of voltage-gated calcium channels, and activation of potassium channels. These effects may contribute to this compound's analgesic, anxiolytic, and anti-addictive properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-4-isopropyl-1-piperazinecarboxamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound also has some limitations, including its relatively high cost and potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on N-(4-chlorophenyl)-4-isopropyl-1-piperazinecarboxamide. One area of interest is the development of new pain medications based on this compound's analgesic properties. Another area of interest is the development of new treatments for anxiety disorders and drug addiction based on this compound's anxiolytic and anti-addictive effects. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-4-isopropyl-1-piperazinecarboxamide has been used in a variety of scientific research applications, including studies of pain, anxiety, and addiction. This compound has been shown to have analgesic effects in animal models of pain, making it a potential tool for the development of new pain medications. In addition, this compound has been shown to have anxiolytic effects in animal models of anxiety, suggesting that it may be useful in the development of new treatments for anxiety disorders. Finally, this compound has been shown to have anti-addictive effects in animal models of addiction, indicating that it may be useful in the development of new treatments for drug addiction.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-propan-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-11(2)17-7-9-18(10-8-17)14(19)16-13-5-3-12(15)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIXXDSSHRLWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [2-(4,5-dimethoxy-2-{[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]carbamate](/img/structure/B4729301.png)
![3-(4-chlorophenyl)-4-{[(4-fluorophenyl)amino]carbonyl}-2-phenylisoxazolidine-5-carboxylic acid](/img/structure/B4729304.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4729308.png)
![methyl 4-[(3-{4-[(benzylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B4729312.png)


![4-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine](/img/structure/B4729339.png)

![2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5-dimethyl-3-furonitrile](/img/structure/B4729348.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4729351.png)
![6-(2,4-dichlorophenyl)-3-methyl-7-[(1-methyl-1H-pyrazol-4-yl)methylene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4729355.png)
![7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4729368.png)

![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4729383.png)